Ge Film Growth Rate Enhancement at Low Temperatures (350°C)
When directly compared under the same conditions, digermane (Ge₂H₆) enables a substantially higher growth rate for pure germanium films than germane (GeH₄) at low temperatures [1]. At 350°C and 100 Torr, digermane yielded a growth rate of 5.6 nm/min, a 40-fold increase over the 0.14 nm/min achieved by germane, despite using only one-quarter the mass flow of the GeH₄ precursor [2].
| Evidence Dimension | Pure Ge film growth rate (nm/min) |
|---|---|
| Target Compound Data | 5.6 nm/min |
| Comparator Or Baseline | Germane (GeH₄): 0.14 nm/min |
| Quantified Difference | 40× higher growth rate (5.6 vs 0.14 nm/min) |
| Conditions | 350°C, 100 Torr, digermane mass-flow was 1/4 that of germane |
Why This Matters
This quantifies digermane's essential role in maintaining viable manufacturing throughput at the low thermal budgets required for advanced semiconductor nodes.
- [1] Aubin, J. (2018). Low temperature epitaxy of Si, Ge, and Sn based alloys (Doctoral dissertation). Université Grenoble Alpes. View Source
- [2] Hartmann, J.-M., & Aubin, J. (2016). Very low temperature epitaxy of Ge and Ge rich SiGe alloys with Ge2H6 in a Reduced Pressure – Chemical Vapour Deposition tool. Journal of Crystal Growth, 445, 65-72. View Source
